5-Metil-2-furanitrilo

Descripción general

Descripción

5-Methyl-2-furonitrile is an organic compound with the molecular formula C6H5NO. It is a colorless to yellow liquid that is soluble in many organic solvents such as ethanol, chloroform, and diethyl ether . This compound is used in various industries, including the fragrance industry, where it is utilized to synthesize fruity aromas and other fragrances .

Aplicaciones Científicas De Investigación

5-Methyl-2-furonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the fragrance industry to synthesize fruity aromas and other fragrances.

Mecanismo De Acción

Target of Action

It is known that this compound is used in the fragrance industry for the synthesis of fruit flavors and other fragrances

Mode of Action

Its use in the fragrance industry suggests that it likely interacts with olfactory receptors to produce a scent that is perceived as fruity or otherwise pleasant .

Pharmacokinetics

It is known that the compound is a colorless to yellow liquid and is soluble in many organic solvents such as ethanol, chloroform, and ether . This suggests that it may have good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of the action of 5-Methyl-2-furonitrile is the production of a scent that is perceived as fruity or otherwise pleasant . This is why it is used in the fragrance industry.

Action Environment

The action, efficacy, and stability of 5-Methyl-2-furonitrile can be influenced by various environmental factors. For instance, its volatility and the resulting scent can be affected by temperature and humidity. Furthermore, it should be stored in a dry, cool, and well-ventilated place, away from fire and flammable materials . During handling, it is recommended to avoid contact with skin, eyes, and respiratory tract, and personal protective equipment should be worn if necessary .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methyl-2-furonitrile can be synthesized through several methods:

Reaction of 2-furfural with methyl cyanide: This method involves the reaction of 2-furfural with methyl cyanide under specific conditions.

Condensation of 2-furone with methanol and hydrochloric acid: This method involves the condensation of 2-furone with methanol and hydrochloric acid.

Reaction of α-furfuryl chloride with strong aqueous potassium cyanide: This method involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide.

Industrial Production Methods

Industrial production of 5-Methyl-2-furonitrile typically involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide due to its efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-furonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: Products may include primary amines or other reduced derivatives.

Substitution: Products depend on the substituent introduced during the reaction.

Comparación Con Compuestos Similares

Similar Compounds

2-Furonitrile: Similar in structure but lacks the methyl group at the 5-position.

5-Methyl-2-furancarboxaldehyde: Similar in structure but has an aldehyde group instead of a nitrile group.

5-Methyl-2-furancarboxylic acid: Similar in structure but has a carboxylic acid group instead of a nitrile group.

Uniqueness

5-Methyl-2-furonitrile is unique due to the presence of both a methyl group and a nitrile group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Actividad Biológica

5-Methyl-2-furonitrile (C6H5NO) is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

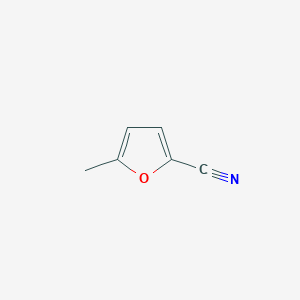

Chemical Structure and Properties

5-Methyl-2-furonitrile is characterized by a furan ring with a methyl group and a nitrile functional group. Its chemical structure is shown below:

This compound is notable for its versatility in chemical reactions, which can lead to various derivatives with enhanced biological properties.

Antimicrobial Properties

Research has indicated that 5-Methyl-2-furonitrile exhibits antimicrobial activity. A study highlighted the efficacy of furan derivatives in inhibiting bacterial growth, particularly against Staphylococcus aureus. The compound's ability to interfere with quorum sensing mechanisms in bacteria suggests its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance, where compounds that can disrupt bacterial communication pathways are being explored as novel therapeutic strategies .

Antitumor Activity

The antitumor properties of 5-Methyl-2-furonitrile have been investigated in several studies. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Synthesis and Derivatives

5-Methyl-2-furonitrile can be synthesized through various methods, including the reaction of 5-methylfuran with cyanogen halides. The synthesis process is crucial for developing derivatives that may enhance its biological activity.

| Synthesis Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Reaction with cyanogen bromide | 5-methylfuran | Reflux in organic solvent | High |

| Hydrolysis | 5-Methyl-2-furonitrile | Acidic conditions | Moderate |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that 5-Methyl-2-furonitrile could reduce biofilm formation in Staphylococcus aureus by up to 80% when combined with existing antibiotics, indicating its potential as an adjunct therapy in treating infections .

- Antitumor Studies : In vitro studies showed that derivatives of 5-Methyl-2-furonitrile exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the furan ring could enhance these effects .

- Mechanistic Insights : Molecular docking studies have provided insights into how 5-Methyl-2-furonitrile interacts with biological targets, which may help in rational drug design aimed at enhancing its efficacy against specific diseases .

Propiedades

IUPAC Name |

5-methylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRBVWSFYTMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348977 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13714-86-8 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the reaction of 5-Methyl-2-furancarboxylic acid derivatives with nitric and sulfuric acid tell us about the reactivity of 5-Methyl-2-furonitrile?

A: The research in "[Researches on furans]" [] investigates the nitration of 5-Methyl-2-furancarboxylic acid derivatives. While it doesn't directly involve 5-Methyl-2-furonitrile, it highlights the reactivity of the furan ring system, particularly at the 5-position, towards electrophilic aromatic substitution reactions like nitration. This suggests that 5-Methyl-2-furonitrile, with its electron-donating methyl group, could also be susceptible to electrophilic attack. Further research is needed to determine the specific reactivity and preferred positions of substitution on the 5-Methyl-2-furonitrile molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.